8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-[Benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a substituted purine-2,6-dione derivative characterized by a benzyl(methyl)amino group at position 8, an isobutyl group at position 7, and a methyl group at position 2. Its molecular formula is C₂₀H₂₇N₅O₂, with a molecular weight of 377.47 g/mol (monoisotopic mass: 377.211 Da) . The compound’s structure is defined by its purine core, with substitutions influencing its physicochemical properties and biological activity. Synthetically, it is derived via alkylation and nucleophilic substitution reactions, as seen in analogous purine-diones .
Properties
CAS No. |
332904-92-4 |
|---|---|
Molecular Formula |
C18H23N5O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)10-23-14-15(22(4)18(25)20-16(14)24)19-17(23)21(3)11-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,20,24,25) |
InChI Key |
IXWRBHQHRXSGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.
Substitution: Nucleophiles such as halides, amines; conditionspolar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
-
Phosphodiesterase Inhibition:
- Research indicates that derivatives of this compound can act as inhibitors of phosphodiesterase enzymes (PDEs), particularly PDE4B1 and PDE10A. The most potent derivatives showed IC50 values in the low micromolar range, suggesting potential for treating conditions like depression and neurodegenerative diseases .
- Neuroprotective Effects:
- Anti-inflammatory Properties:
- Antioxidant Activity:
Case Study 1: Neuroprotective Drug Development
A study evaluated the neuroprotective effects of a series of xanthine-derived compounds, including 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The results indicated significant protective effects against neurotoxicity in cellular models, supporting further development as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Anti-inflammatory Research
In a comparative study assessing various purine derivatives for anti-inflammatory activity, this compound was found to exhibit significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that modifications to the benzyl group could enhance its anti-inflammatory potency .
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are pharmacologically significant due to their roles as phosphodiesterase (PDE) inhibitors, adenosine receptor modulators, and anti-inflammatory agents. Below is a systematic comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substitution at Position 8: The benzyl(methyl)amino group in the target compound enhances lipophilicity compared to halogenated (e.g., 8-chloro in 9) or alkoxy (e.g., 8-butoxy in 145) substituents. This improves membrane permeability, critical for central nervous system (CNS) targeting . In contrast, Linagliptin uses a rigid aminopiperidinyl group at position 8 to achieve selective DPP-4 inhibition, demonstrating how bulkier substituents can redirect activity to non-PDE targets .
Substitution at Position 7 :
- The isobutyl group in the target compound confers moderate steric bulk compared to 7-benzyl (e.g., 9 ) or 7-(2-methoxyethyl) (e.g., 21 ). This balance between hydrophobicity and flexibility may optimize PDE isoform selectivity .
- Compounds like HC-030031 with 7-(4-isopropylphenylacetamide) exhibit TRPA1 antagonism, highlighting how aromatic substitutions at position 7 diversify biological targets .
Biological Activity: The target compound’s PDE inhibition profile overlaps with 145 but differs in potency due to the benzyl(methyl)amino group’s electron-donating effects, which may enhance binding to PDE catalytic sites . Compound 27’s adenosine A2A antagonism contrasts with the target compound’s PDE-focused activity, underscoring the role of cyclopropyl and propargyl groups in receptor selectivity .
Table 2: Pharmacological Data
Biological Activity
8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 332904-92-4) is a synthetic compound that belongs to the purine derivative class. It has garnered interest in pharmacological research due to its potential biological activities, particularly in the areas of anti-inflammatory and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is C18H23N5O2, with a molar mass of 341.41 g/mol. The compound's structure includes a purine base modified with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O2 |
| Molar Mass | 341.41 g/mol |
| Density | 1.26 g/cm³ (predicted) |
| pKa | 9.0 ± 0.70 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as a phosphodiesterase inhibitor, which is crucial for modulating cyclic nucleotide levels in cells. This modulation can lead to various physiological effects, including anti-inflammatory responses and neuroprotective actions.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. It has been shown to inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, compounds with similar structures demonstrated significant reductions in COX-2 mRNA expression levels compared to standard anti-inflammatory drugs like indomethacin .
Neuroprotective Properties
The compound's neuroprotective effects are also noteworthy. It has been investigated as a potential treatment for neurodegenerative diseases due to its ability to enhance dopamine signaling pathways. The hybrid dopamine-xanthine core structure suggests that it could serve as a multitarget drug candidate for conditions like Parkinson's disease .
Structure-Activity Relationships (SAR)
The biological activity of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be influenced by various structural modifications:
- Substituents at N7 Position : Alkyl chains and aromatic groups at the N7 position have been correlated with increased phosphodiesterase inhibition potency.
- Alkyl Chain Length : Shorter alkyl chains (2–5 carbons) generally maintain activity, while longer chains may lead to decreased efficacy.
- Benzyl Group Influence : The presence of a benzyl group enhances the compound's lipophilicity and may improve its ability to cross the blood-brain barrier .
Case Studies
Recent research has explored the effects of this compound in various experimental models:
- In Vitro Studies : In cell cultures, 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exhibited IC50 values around 2.44 µM for phosphodiesterase inhibition . This suggests a promising therapeutic index for inflammatory conditions.
- Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in significant improvements in motor function and reductions in neuroinflammation markers compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?
- Answer: The compound is synthesized via alkylation and substitution reactions on the purine-2,6-dione scaffold. For example, alkylation of intermediates with benzyl(methyl)amine and isobutyl halides under anhydrous conditions (e.g., DMF or THF) with K₂CO₃ as a base has been reported . Optimization involves adjusting reaction temperature (75–100°C), stoichiometry of alkylating agents (1.5–2.0 equivalents), and purification via column chromatography using gradients of ethyl acetate/hexane. Monitoring by TLC and NMR ensures intermediate purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer:
- FTIR: Characteristic peaks for -N-H (3344–3345 cm⁻¹), aliphatic C-H (2852–2968 cm⁻¹), and C=O (1656–1697 cm⁻¹) stretching confirm functional groups .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 385–421 for related derivatives) and fragmentation patterns validate the molecular formula .
- NMR: ¹H NMR resolves substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; isobutyl -CH₂- at δ 1.8–2.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 155–165 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between FTIR and NMR data when assigning substituent positions?
- Answer: Contradictions may arise from overlapping FTIR peaks (e.g., C=O vs. aromatic C-H). Use selective decoupling in NMR to isolate signals: irradiate benzyl protons to confirm coupling with adjacent methyl groups. For ambiguous FTIR bands, compare with computed spectra (DFT) or analyze derivatives (e.g., brominated analogs) to isolate vibrational modes .
Q. What strategies enhance the biological activity of purine-2,6-dione derivatives while minimizing toxicity?
- Answer: Structural modifications include:
- N3/N7 alkylation: Isohexyl or cyclopropyl groups improve target affinity (e.g., adenosine receptors) but increase lipophilicity, requiring toxicity assays (e.g., LD₅₀ in rodents) .
- Substituent polarity: Introducing hydroxyethyl or methoxy groups balances solubility and membrane permeability. Toxicity is assessed via metabolic stability studies (e.g., liver microsome assays) .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
- Answer: Accelerated stability testing under ICH guidelines:
- Temperature/Humidity: Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC (retention time shifts) and quantify impurities (e.g., hydrolysis products) .
- Light Exposure: Use ICH Q1B photostability protocols (1.2 million lux-hours UV/visible light). FTIR and NMR track photo-oxidation of the benzyl group .
Data Contradiction and Experimental Design
Q. How to address inconsistent biological activity data across in vitro and in vivo models for this compound?
- Answer: Discrepancies may stem from metabolic differences (e.g., cytochrome P450 activation in vivo). Design experiments to:
- Compare metabolic profiles: Use liver microsomes or hepatocytes to identify active/toxic metabolites .
- Dose-response curves: Adjust dosing intervals to account for pharmacokinetic variability (e.g., plasma half-life in rodents vs. humans) .
Q. What computational tools are recommended for predicting SAR (structure-activity relationships) of purine-2,6-dione analogs?
- Answer:
- Molecular docking (AutoDock Vina): Model interactions with adenosine A₂A receptors (PDB: 6Z8) to prioritize substituents at N7 and C8 .
- QSAR models: Use descriptors like logP, polar surface area, and Hammett constants to correlate alkyl chain length (e.g., isohexyl vs. methyl) with IC₅₀ values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
